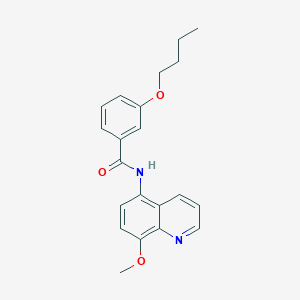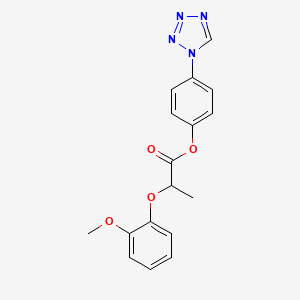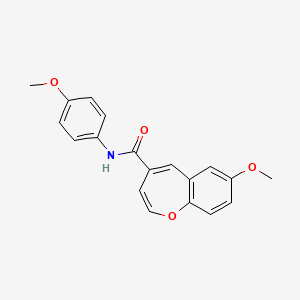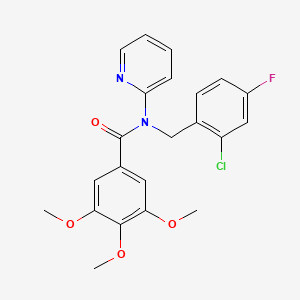![molecular formula C27H35N3O B11320047 N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide](/img/structure/B11320047.png)
N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide is a complex organic compound with a unique structure that combines an adamantane core with a pyridine and diethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane coreThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products .
Scientific Research Applications
N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Mechanism of Action
The mechanism of action of N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and pyridine-containing molecules. Examples include:
1-Adamantanecarboxamide: A simpler derivative with a similar core structure.
N-(Pyridin-2-yl)adamantane-1-carboxamide: A compound with a similar pyridine-adamantane structure but lacking the diethylaminophenyl group.
Uniqueness
N-{[4-(Diethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide is unique due to the combination of its functional groups, which confer specific properties such as enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H35N3O |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-yladamantane-1-carboxamide |
InChI |
InChI=1S/C27H35N3O/c1-3-29(4-2)24-10-8-20(9-11-24)19-30(25-7-5-6-12-28-25)26(31)27-16-21-13-22(17-27)15-23(14-21)18-27/h5-12,21-23H,3-4,13-19H2,1-2H3 |
InChI Key |
JIOHDTAJAOMJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319977.png)

![3-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11319983.png)


![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11320001.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11320004.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320008.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B11320009.png)

![{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11320018.png)
![2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11320025.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320038.png)
